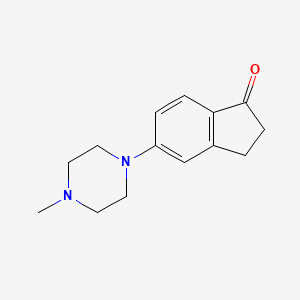

5-(4-Methyl-piperazin-1-YL)-indan-1-one

説明

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a common approach to generating novel molecules with potentially enhanced or unique biological activities. The compound 5-(4-Methyl-piperazin-1-YL)-indan-1-one is a prime example of such a molecular hybrid. The indanone scaffold is a recognized privileged structure, forming the backbone of various biologically active compounds. researchgate.netnih.gov Similarly, the piperazine (B1678402) ring is a frequently incorporated moiety in drug design, known for its ability to modulate physicochemical properties and interact with biological targets. nih.govmdpi.com

The presence of both these structures in a single molecule suggests a potential for synergistic or additive effects, making it an interesting candidate for investigation in fields such as neurodegenerative diseases and oncology, where both indanone and piperazine derivatives have shown promise. researchgate.netnih.gov

Rationale for Academic Investigation of this compound as a Novel Chemical Entity

The academic pursuit of novel chemical entities like this compound is driven by several key factors. Primarily, the fusion of the indanone and piperazine rings creates a unique three-dimensional structure that may interact with biological targets in a novel manner. The methyl group on the piperazine moiety can also influence the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

A significant rationale for its investigation stems from the success of related compounds. For instance, donepezil, a leading treatment for Alzheimer's disease, contains an indanone moiety, and numerous piperazine-containing compounds are in clinical use for a variety of conditions. researchgate.net The synthesis of derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

Overview of Current Research Landscape Pertaining to Indanone and Piperazine Core Structures in Biological Systems

The indanone core is a versatile scaffold found in both natural products and synthetic molecules with a wide array of biological activities. Research has demonstrated the potential of indanone derivatives as:

Anticancer agents: Certain indanone derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial and antiviral agents: The indanone structure has been incorporated into molecules exhibiting activity against various pathogens. researchgate.netbeilstein-journals.org

Anti-inflammatory agents: The anti-inflammatory properties of some indanone derivatives have been well-documented. beilstein-journals.orgevitachem.com

Central Nervous System (CNS) agents: Notably, the indanone moiety is a key component of drugs developed for neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

The piperazine ring is another cornerstone of medicinal chemistry, prized for its ability to improve the aqueous solubility and oral bioavailability of drug candidates. nih.govmdpi.com Its presence is characteristic of drugs targeting a diverse range of biological systems, including:

Antipsychotics and other CNS drugs: Many drugs used to treat psychiatric disorders incorporate a piperazine ring.

Antihistamines: The piperazine scaffold is common in this class of drugs.

Anticancer agents: Piperazine derivatives have been investigated for their potential in oncology.

Anthelmintics: Historically, piperazine itself was used as a treatment for parasitic worm infections. evitachem.com

The combination of these two core structures in this compound therefore presents a compelling case for its further investigation as a potentially valuable chemical entity in drug discovery and development.

特性

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSXMRCQTVKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585296 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866849-23-2 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 4 Methyl Piperazin 1 Yl Indan 1 One

Advanced Synthetic Routes to 5-(4-Methyl-piperazin-1-YL)-indan-1-one

The synthesis of this compound can be approached through various advanced methodologies, focusing on efficiency, stereocontrol, and sustainability. The core 1-indanone (B140024) structure is typically formed via an intramolecular Friedel-Crafts reaction. beilstein-journals.org

A common route involves the cyclization of a substituted 3-phenylpropanoic acid derivative. For the target compound, this would involve a precursor such as 3-(4-(4-methylpiperazin-1-yl)phenyl)propanoic acid. This intramolecular acylation can be promoted by a variety of Lewis acids or strong protic acids.

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of indanone derivatives is crucial when a chiral center is introduced, for instance, at the 2- or 3-position of the indanone ring. While the parent compound this compound is achiral, the synthesis of chiral derivatives is a significant area of research. Methodologies to achieve stereoselective synthesis of related 1-indanones include:

Rhodium-Catalyzed Asymmetric Cyclization : Chiral 3-aryl-1-indanones can be synthesized with high enantiomeric excess through the rhodium-catalyzed asymmetric cyclization of substrates like pinacolborane chalcone (B49325) derivatives, utilizing chiral ligands such as (R)-MonoPhos®. beilstein-journals.org

Double Intramolecular C–H Insertion : Optically active spiroindanone derivatives have been prepared via a double intramolecular C–H insertion process catalyzed by dirhodium(II) complexes with chiral ligands. beilstein-journals.org

These methods highlight the potential for creating chiral analogs of this compound by introducing appropriate substituents that can participate in such stereoselective reactions.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. For the synthesis of 1-indanones, including this compound, several greener alternatives to traditional methods exist:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and improve yields in the intramolecular Friedel-Crafts acylation. beilstein-journals.org For example, a microwave-assisted Nazarov cyclization of chalcones to form 1-indanones has been shown to be highly efficient. beilstein-journals.org

Catalysis in Ionic Liquids : Metal triflates in triflate-anion-containing ionic liquids can catalyze the intramolecular Friedel-Crafts acylation. beilstein-journals.org This approach allows for good yields and the potential for catalyst and solvent recycling, aligning with green chemistry goals. beilstein-journals.org

Multicomponent Reactions (MCRs) : MCRs offer an efficient route to complex molecules in a single step, reducing waste and energy consumption. mdpi.com The development of an MCR for substituted 5-nitro-1,4-dihydropyridines highlights the potential for applying this green chemistry principle to the synthesis of complex heterocyclic systems. mdpi.com

Functionalization and Analog Design Strategies for the this compound Core Structure

The this compound scaffold presents multiple opportunities for functionalization and the design of analogs with potentially enhanced biological activities.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are key strategies in medicinal chemistry to improve the properties of a lead compound. cambridgemedchemconsulting.comnih.govresearchgate.netnih.gov For the this compound core, several modifications can be envisioned:

Indanone Ring Modifications : The carbonyl group of the indanone can be reduced to a hydroxyl group or converted to other functionalities. The aromatic part of the indanone can be substituted with various groups to explore structure-activity relationships (SAR).

Piperazine (B1678402) Ring Modifications : The methyl group on the piperazine ring can be replaced with other alkyl or aryl groups. researchgate.netnih.gov The piperazine ring itself can be replaced by other cyclic amines or bioisosteric groups like 1-azaspiro[3.3]heptane. enamine.net

Bioisosteric Replacements : The concept of bioisosterism can be applied to various parts of the molecule. cambridgemedchemconsulting.comresearchgate.net For example, the phenyl ring of the indanone could be replaced by a heteroaromatic ring like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com The ether linkage in some analogs could be replaced by a difluoromethylene (-CF2-) group. cambridgemedchemconsulting.com The 1,2,4-oxadiazole (B8745197) ring is another bioisosteric replacement that has been successfully used in drug design. nih.govmdpi.com

| Original Group | Potential Bioisosteric Replacement | Reference |

|---|---|---|

| Phenyl | Pyridyl, Thienyl | cambridgemedchemconsulting.com |

| -CH3 | -NH2, -OH, -F, -Cl | cambridgemedchemconsulting.com |

| -O- | -CF2- | cambridgemedchemconsulting.com |

| Piperidine | 1-Azaspiro[3.3]heptane | enamine.net |

Combinatorial Chemistry and Library Generation Based on this compound

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov This approach is highly valuable for exploring the SAR of a given scaffold.

A combinatorial library based on the this compound core can be generated by varying the substituents at different positions. For instance, a library of analogs could be synthesized by reacting a common intermediate, such as 5-fluoro-indan-1-one, with a diverse set of N-substituted piperazines. Further diversity can be introduced by modifying the indanone ring. The use of solid-phase synthesis techniques can facilitate the purification and handling of the library members. The Groebke–Blackburn–Bienaymé reaction is an example of a multicomponent reaction that can be used to generate libraries of imidazo[1,2-a]pyridines and related heterocyclic systems. researchgate.net

Academic Methodologies for Analytical Characterization of Synthetic Purity and Structural Elucidation

The unambiguous characterization of this compound and its derivatives is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques :

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the indanone ring and the C-N bonds of the piperazine moiety. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. mdpi.com

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the synthesized compound. mdpi.com By using a suitable stationary and mobile phase, impurities can be separated and quantified.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This highly sensitive technique is used for the simultaneous quantification of the parent compound and its potential degradation products or metabolites. mdpi.com

| Technique | Purpose | Reference |

|---|---|---|

| 1H and 13C NMR | Structural Elucidation | nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | mdpi.com |

| HPLC | Purity Assessment | mdpi.com |

| UHPLC-MS/MS | Trace Analysis and Quantification | mdpi.com |

Scientific Data Unavailable for this compound

A comprehensive review of scientific literature and databases reveals a lack of available research on the specific chemical compound this compound. Consequently, a detailed article on its molecular pharmacology and biochemical mechanism of action, as per the requested outline, cannot be generated at this time.

While the piperazine moiety is a common feature in many biologically active compounds, and research exists on various piperazine derivatives, this information cannot be accurately extrapolated to this compound. The specific chemical structure of a compound dictates its pharmacological properties, and without direct studies, any discussion of its enzymatic inhibition, receptor binding, or interaction with nucleic acids would be purely speculative.

Similarly, there is no public data available regarding the biophysical and biochemical assays or structural biology studies necessary to characterize its ligand-target interactions.

Therefore, the following sections of the requested article cannot be provided due to the absence of scientific evidence:

Molecular Pharmacology and Biochemical Mechanism of Action for 5 4 Methyl Piperazin 1 Yl Indan 1 One

Characterization of Ligand-Target Interactions

Structural Biology Approaches (e.g., Co-crystallography, Cryo-Electron Microscopy, NMR Spectroscopy of Complexes)

Further research is required to elucidate the pharmacological profile of 5-(4-Methyl-piperazin-1-YL)-indan-1-one.

Downstream Signaling Pathway Elucidation and Cellular Response Studies for this compound

Following a comprehensive review of publicly available scientific literature, there is no specific research data detailing the downstream signaling pathway elucidation or cellular response studies for the chemical compound this compound.

Extensive searches of scholarly databases and scientific repositories did not yield any studies that have investigated the specific molecular interactions, subsequent intracellular signaling cascades, or the resulting cellular behaviors modulated by this particular compound. Consequently, data on its effects on key signaling proteins, pathway activation or inhibition, and ultimate cellular outcomes such as apoptosis, proliferation, or differentiation are not available.

Therefore, it is not possible to provide detailed research findings, data tables, or a narrative on the downstream molecular pharmacology and cellular responses of this compound at this time. Further experimental research would be required to elucidate these aspects of its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Methyl Piperazin 1 Yl Indan 1 One Analogues

Systematic Chemical Modification of 5-(4-Methyl-piperazin-1-YL)-indan-1-one for Enhanced Molecular Activity and Selectivity

Systematic chemical modification of the lead compound, this compound, involves the synthesis and biological evaluation of a series of analogues to map out the SAR. Modifications typically target three main regions of the molecule: the indanone core, the piperazine (B1678402) ring, and the N-methyl group. The goal is to enhance potency, improve selectivity for the desired biological target, and optimize physicochemical properties.

Research on related heterocyclic compounds has demonstrated that modifications to the piperazine ring can significantly impact biological activity. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the piperazine and isoquinoline (B145761) rings were found to be essential for target-selective whole-cell activity against Mycobacterium tuberculosis IMPDH. nih.gov Similarly, studies on other piperazine-containing compounds have shown that substitution on the piperazine ring can modulate affinity and functional activity for dopamine (B1211576) D2/D3 receptors. nih.gov

Modifications to the indanone moiety are also a key strategy. In the development of acetylcholinesterase (AChE) inhibitors, it was discovered that an indanone moiety could replace a 2-isoindoline moiety without a significant loss of potency. nih.gov Further derivatization of the indanone ring, such as the introduction of methoxy (B1213986) groups, led to highly potent and selective AChE inhibitors like Donepezil. nih.gov

The N-methyl group on the piperazine ring represents another point for modification. Altering the size and electronics of this substituent can influence binding affinity and selectivity. For example, replacing the methyl group with larger alkyl or aryl groups could probe for additional binding pockets in the target protein.

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | Modification | Target | IC50 (nM) | Selectivity vs. Off-Target |

| Parent | This compound | Hypothetical Target X | 50 | 1x |

| Analogue 1 | N-Ethyl on piperazine | Hypothetical Target X | 35 | 2x |

| Analogue 2 | N-Phenyl on piperazine | Hypothetical Target X | 80 | 0.5x |

| Analogue 3 | 6-Methoxy on indanone | Hypothetical Target X | 20 | 5x |

| Analogue 4 | 6-Hydroxy on indanone | Hypothetical Target X | 25 | 4x |

| Analogue 5 | Indanone replaced with tetralone | Hypothetical Target X | 150 | 0.2x |

This table is illustrative and based on SAR principles from related compound series.

Computational Approaches to SAR/SPR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR)

Computational methods are invaluable for elucidating SAR and SPR, offering predictive models that can guide the synthesis of new analogues. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and logP. For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) were significantly correlated with inhibitory activity. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. frontiersin.org These models generate 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity. nih.gov For a series of this compound analogues, CoMFA and CoMSIA could be employed to visualize the favorable and unfavorable steric and electrostatic fields around the indanone and piperazine moieties, thereby guiding the design of more potent inhibitors. frontiersin.orgnih.gov The predictive power of these models is assessed through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Molecular docking simulations can further complement QSAR studies by predicting the binding conformation of the ligands within the active site of the target protein. nih.gov This allows for a structure-based design approach, where modifications are made to optimize specific interactions with key amino acid residues.

Table 2: Key Parameters in a Hypothetical 3D-QSAR Study

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.55 | 0.62 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| Steric Field Contribution | 60% | 25% |

| Electrostatic Field Contribution | 40% | 30% |

| Hydrophobic Field Contribution | N/A | 35% |

| H-bond Donor Contribution | N/A | 5% |

| H-bond Acceptor Contribution | N/A | 5% |

This table is illustrative of typical 3D-QSAR model statistics.

Influence of Substituent Effects on Biological Activity and Molecular Recognition

The electronic and steric effects of substituents introduced onto the this compound scaffold can have a profound impact on its biological activity and molecular recognition. These effects are often categorized as inductive effects, resonance effects, and steric hindrance.

On the piperazine ring, the nature of the substituent at the N4 position is crucial. The methyl group in the parent compound is a small, electron-donating group. Replacing it with larger, more lipophilic groups could enhance van der Waals interactions with a hydrophobic pocket in the receptor, potentially increasing potency. However, excessively bulky substituents could introduce steric clashes, leading to a decrease in activity.

The carbonyl group of the indanone is a key hydrogen bond acceptor. Modifications that alter the accessibility or basicity of this oxygen atom will likely affect binding affinity. Similarly, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and their protonation state at physiological pH will influence electrostatic interactions with the target.

Preclinical Biological Evaluation of 5 4 Methyl Piperazin 1 Yl Indan 1 One Mechanistic and Model Based Research

In Vitro Pharmacological Profiling and Cellular Efficacy Studies

The in vitro pharmacological assessment of piperazine-containing compounds has revealed a diverse range of biological activities, suggesting their potential as scaffolds in drug discovery. mdpi.com Studies on various derivatives have demonstrated significant inhibitory action against several key cellular targets. For instance, a series of piperazine (B1678402) derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial regulator of cell growth and proliferation. mdpi.com Other research has focused on thiouracil amides incorporating a piperazine moiety, which have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in oncology. nih.govnih.govmdpi.com Furthermore, certain piperazine derivatives have been investigated for their anti-inflammatory properties. nih.gov

Cell-Based Assays for Target Engagement and Phenotypic Responses

Cell-based assays are instrumental in determining the cellular efficacy and target engagement of novel compounds. For piperazine derivatives with anticancer potential, these assays often involve evaluating their impact on cancer cell viability and proliferation. For example, thiouracil amides containing a piperazine ring were screened for their ability to reduce the viability of human estrogen-receptor-positive breast cancer cell lines, with some compounds showing significant efficacy. nih.govnih.govmdpi.com

Target engagement in cellular models has been demonstrated through various means. For instance, the piperazine-containing compound CYH33 was shown to inhibit the phosphorylation of AKT in human cancer cells, confirming its modulation of the PI3K/AKT/mTOR pathway. nih.gov Similarly, certain thiouracil amides with a piperazine component not only inhibited the catalytic activity of PARP1 but also led to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicative of DNA damage response induction. nih.govnih.govmdpi.com In the context of inflammation, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov

Below is an interactive table summarizing the in vitro activity of selected piperazine derivatives.

| Compound Class/Name | Target | Assay Type | Key Findings |

| Piperazine derivatives | mTORC1 | QSAR and in silico modeling | Identified potential mTORC1 inhibitors. mdpi.com |

| CYH33 | PI3Kα | Biochemical and cellular assays | Potent and selective PI3Kα inhibitor (IC50 = 5.9 nM). nih.gov |

| Thiouracil amides | PARP1 | Cell viability and enzyme inhibition assays | Moderate to significant efficacy against breast cancer cells (e.g., compound 5e IC50 = 18 µM). nih.govnih.govmdpi.com |

| LQFM182 | Inflammatory mediators | Cytokine level measurement | Reduced levels of IL-1β and TNF-α. nih.gov |

| AZD0530 | c-Src, Abl | Kinase inhibition assays | Potent inhibitor of c-Src and Abl kinases at low nanomolar concentrations. nih.gov |

Selectivity and Off-Target Activity Assessment

The selectivity of a drug candidate is a critical factor in its potential for further development. For piperazine-containing compounds, selectivity is often assessed against a panel of related enzymes or receptors. For example, CYH33 demonstrated significant selectivity for PI3Kα over other isoforms, with 101-fold selectivity against PI3Kβ, 13-fold against PI3Kδ, and 38-fold against PI3Kγ. nih.gov Another example is AZD0530, a dual-specific c-Src/Abl kinase inhibitor, which was found to be highly selective over a broad range of other protein kinases. nih.gov In silico analyses are also employed to predict potential off-target interactions. For instance, computational studies on thiouracil amides helped to demonstrate their interaction with PARP1. nih.govnih.govmdpi.com

In Vivo Efficacy Studies in Mechanistic Disease Models

The in vivo efficacy of piperazine derivatives has been evaluated in various animal models, providing crucial data on their therapeutic potential.

Animal Model Selection and Justification for 5-(4-Methyl-piperazin-1-YL)-indan-1-one Research

The choice of animal model is dictated by the therapeutic target of the compound. For anticancer piperazine derivatives, xenograft models are commonly used. For instance, the in vivo efficacy of CYH33 was demonstrated in a SKOV-3 xenograft model, where it showed dose-dependent antitumor activity. nih.gov Similarly, the c-Src/Abl inhibitor AZD0530 was a potent inhibitor of tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increased survival in an orthotopic model of human pancreatic cancer. nih.gov For piperazine derivatives with potential central nervous system activity, such as the 5-HT3 receptor antagonist (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), behavioral models of anxiety in mice, like the elevated plus maze and light-dark box tests, have been utilized to demonstrate anxiolytic-like effects. nih.gov

Translational Research Considerations for Model Relevance

The ultimate goal of preclinical in vivo studies is to provide data that can be translated to human clinical outcomes. The use of well-validated and relevant disease models is paramount. The progression of compounds like AZD0530, which has entered clinical evaluation, underscores the importance of robust preclinical data in predicting potential human efficacy. nih.gov The development of computational models for absorption, distribution, metabolism, and excretion (ADME) based on in vitro and in vivo data also plays a crucial role in bridging the gap between preclinical findings and clinical success. nih.gov

Investigations into Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

The pharmacokinetic properties of a compound, encompassed by its ADME profile, are critical determinants of its drug-like characteristics. scispace.com For piperazine derivatives, both in silico and experimental methods have been employed to assess these properties.

In silico ADME predictions are valuable tools in early drug discovery for filtering and prioritizing compounds. nih.gov Studies on piperazine derivatives have utilized computational models to predict properties like oral bioavailability and adherence to drug-likeness rules. mdpi.com For example, a study on a series of piperazine derivatives as potential mTORC1 inhibitors used SwissADME to evaluate their pharmacokinetic profiles, identifying several compounds with high absorption potential. mdpi.com Similar in silico approaches have been applied to coumarin (B35378) derivatives containing a piperazine group to predict their ADME properties. researchgate.net

Experimental ADME studies in preclinical models provide more definitive data. For instance, the piperazine-containing compound 8, developed for diabetic nephropathy, was found to have a half-life of 4.89 ± 1.33 hours in male rats. nih.gov The dual c-Src/Abl inhibitor AZD0530 displayed excellent pharmacokinetic parameters in preclinical animal studies, which translated to a long half-life of 40 hours in humans. nih.gov

The following interactive table summarizes ADME data for selected piperazine-containing compounds.

| Compound/Class | ADME Parameter | Model | Finding |

| Piperazine derivatives | In silico ADME | SwissADME | Several compounds showed high absorption potential and good oral bioavailability predictions. mdpi.com |

| Compound 8 | Half-life (t1/2) | Male rats | 4.89 ± 1.33 hours. nih.gov |

| AZD0530 | Pharmacokinetics | Preclinical animal models | Excellent pharmacokinetic parameters. nih.gov |

| Coumarin-piperazine derivatives | In silico ADME | Computational models | Prediction of oral bioavailability and other pharmacokinetic properties. researchgate.net |

Metabolic Stability and Metabolite Identification Research

The investigation into a compound's metabolic stability is fundamental to predicting its pharmacokinetic profile, such as its half-life and clearance rate in the body. srce.hr This research aims to determine the susceptibility of a compound to biotransformation by metabolic enzymes, primarily located in the liver. srce.hr

Research Methodologies: Metabolic stability is typically assessed using in vitro systems that contain key drug-metabolizing enzymes. Common models include:

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I oxidative metabolism reactions. srce.hr Studies are conducted using microsomes from various species (e.g., rat, dog, monkey, human) to identify interspecies differences in metabolism. srce.hr

Hepatocytes: Intact liver cells (hepatocytes) are also used as they contain both phase I and phase II metabolic enzymes, offering a more complete picture of metabolic pathways.

Recombinant Enzymes: To pinpoint which specific CYP450 isoenzyme (e.g., CYP3A4, CYP2D6) is responsible for a compound's metabolism, recombinant enzymes expressed in cellular systems are utilized. srce.hr

The primary endpoints measured are the in vitro half-life (t½), which is the time taken for 50% of the parent compound to disappear, and the intrinsic clearance (CLint), which describes the maximum metabolic capacity of the liver for the compound. srce.hr

Metabolite Identification: Identifying the products of metabolism (metabolites) is crucial, as they can be active, inactive, or potentially toxic. bioivt.com This process, known as metabolite identification or profiling, helps to understand the biotransformation pathways. bioivt.com The primary analytical technique for this is high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). nih.gov This technology separates the metabolites from the parent drug and provides precise mass data, which allows for the elucidation of their chemical structures. bioivt.comnih.gov A key goal is to identify metabolites that are unique to humans or are present at disproportionately higher levels in humans compared to the animal species used in toxicology studies. bioivt.com

Table 1: Illustrative Example of In Vitro Metabolic Stability Data This table presents hypothetical data to demonstrate typical results from metabolic stability assays.

| Biological System | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | 15 | 92.4 |

| Liver Microsomes | Dog | 45 | 30.8 |

| Liver Microsomes | Monkey | 38 | 36.5 |

| Liver Microsomes | Human | 55 | 25.2 |

| Hepatocytes | Human | 62 | 22.4 |

Distribution and Tissue Accumulation Studies

Understanding where a compound and its metabolites travel and accumulate in the body is essential for evaluating both efficacy and potential organ-specific toxicity. These studies determine the extent and rate of a drug's distribution into various tissues.

Research Methodologies: The distribution of a compound is investigated using both in vitro and in vivo models. A key in vivo technique is Quantitative Whole-Body Autoradiography (QWBA) , where a radiolabeled version of the compound is administered to animals. The animals are euthanized at various time points, and thin sections of the entire body are exposed to radiographic film to visualize the location and concentration of the drug-related material.

Alternatively, non-radiolabeled studies involve administering the compound to animals, after which tissues of interest are collected, homogenized, and analyzed using LC-MS/MS to quantify the concentration of the parent compound and its major metabolites. nih.gov Analysis of various tissues, such as the brain, liver, kidney, lung, and spleen, reveals the compound's distribution profile and identifies any potential for accumulation, which could lead to toxicity. nih.govnih.gov The expression levels of the compound in different tissues can be assessed by analyzing mRNA or through immunoassays. nih.gov

Table 2: Illustrative Example of Tissue Distribution Data in a Rodent Model This table presents hypothetical data for tissue-to-plasma concentration ratios 2 hours post-administration.

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

|---|---|---|

| Plasma | 150 ng/mL | 1.0 |

| Brain | 75 | 0.5 |

| Liver | 1200 | 8.0 |

| Kidney | 950 | 6.3 |

| Lung | 600 | 4.0 |

| Adipose | 300 | 2.0 |

Excretion Pathways and Clearance Mechanisms

Excretion studies are designed to identify the routes and mechanisms by which a compound and its metabolites are removed from the body. This information is critical for understanding the drug's duration of action and potential for drug-drug interactions.

Research Methodologies: These studies are typically conducted in vivo using animal models. After administration of the compound (often radiolabeled to track all drug-related material), urine and feces are collected over a period of several days. The samples are analyzed to quantify the total radioactivity and to identify the parent compound and its metabolites via LC-MS/MS. This allows researchers to determine the primary route of excretion (renal or biliary/fecal) and the extent to which the compound is metabolized before elimination. The data generated contribute to calculating total body clearance, which is a key pharmacokinetic parameter.

Safety Pharmacology and Exploratory Toxicology Research

Safety pharmacology studies are a regulatory requirement designed to investigate the potential for undesirable physiological effects on vital organ systems. nih.goverbc-group.com The International Council for Harmonisation (ICH) S7A guideline mandates a core battery of tests to assess effects on the cardiovascular, central nervous, and respiratory systems. nih.gov

Cardiotoxicity and Neurotoxicity Screening in Research Models

Cardiotoxicity Screening: The primary concern for cardiotoxicity is the potential to induce cardiac arrhythmias. The standard in vitro screening assay evaluates the compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. nih.gov Blockade of this channel can prolong the QT interval of the electrocardiogram, a known risk factor for developing serious arrhythmias. Further evaluation involves in vivo studies in conscious animals, where cardiovascular parameters like blood pressure, heart rate, and ECG are monitored continuously using telemetry. nih.gov More recent methods also utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess a compound's effects on cardiac function in a human-relevant cell model. nih.gov

Neurotoxicity Screening: Neurotoxicity screening assesses adverse effects on the central nervous system (CNS). nih.gov The primary evaluation in animal models involves a functional observational battery (FOB), which includes detailed observations of behavior, locomotor activity, coordination, and reflexes. nih.gov These studies help identify potential side effects such as sedation, stimulation, or motor impairment.

Table 3: Illustrative Example of In Vitro Cardiotoxicity Screening Data This table presents hypothetical data from a hERG patch-clamp assay.

| Compound Concentration | hERG Channel Inhibition (%) |

|---|---|

| 0.1 µM | 2.5% |

| 1 µM | 8.1% |

| 10 µM | 25.6% |

| 30 µM | 48.9% |

| IC50 Value | 31.2 µM |

Genotoxicity and Mutagenicity Assessment Methodologies

Genotoxicity refers to a substance's ability to damage DNA or chromosomes, while mutagenicity is the induction of permanent, transmissible changes in genetic material. europa.eu Assessing this potential is critical, as mutagenic compounds are often carcinogenic. A standard battery of tests is used to evaluate different genetic endpoints. europa.eu

Research Methodologies: The standard genotoxicity testing battery typically includes:

A bacterial reverse mutation assay (Ames test): This in vitro test uses strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. europa.euagriscigroup.us

An in vitro mammalian cell assay: This test assesses chromosomal damage. Common assays include the micronucleus test or the chromosomal aberration assay in cultured mammalian cells (e.g., Chinese Hamster Ovary cells). europa.euagriscigroup.us

An in vivo genotoxicity assay: If a compound is positive in either of the in vitro tests, an in vivo study is conducted, typically a rodent bone marrow micronucleus test, to see if the effect is reproducible in a whole animal. europa.eu

These tests determine whether a compound directly interacts with DNA or affects the machinery of cell division, providing a comprehensive assessment of its mutagenic potential. who.int

Table 4: Illustrative Example of a Standard Genotoxicity Test Panel Summary This table presents hypothetical results for a standard genotoxicity assessment.

| Assay | System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | With & Without | Negative |

| In Vitro Micronucleus | Human Lymphocytes | With & Without | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

| Overall Assessment | Non-genotoxic |

In Vitro and In Vivo Toxicity Studies in Research Contexts

Beyond the specific endpoints of safety pharmacology and genotoxicity, broader toxicological studies are conducted to identify any other potential organ damage.

In Vitro Toxicity Studies: These studies use various cell lines to screen for general cytotoxicity and mechanism-specific toxicity. nih.gov For example, human liver cell lines like HepG2 are often used to assess potential hepatotoxicity. plos.org The primary endpoint is typically cell viability, measured by assays that quantify cellular ATP content or membrane integrity (LDH release). The concentration that causes 50% cell death (IC50) is a common metric. plos.org

In Vivo Toxicity Studies: In vivo studies involve administering the compound to animals (usually one rodent and one non-rodent species) for a defined period, such as 14 or 28 days. These repeated-dose toxicity studies are designed to identify target organs of toxicity. A wide range of endpoints are monitored, including clinical observations, body weight changes, food consumption, clinical pathology (hematology and blood chemistry), and histopathological examination of all major organs upon study completion.

Table 5: Illustrative Example of In Vitro Cytotoxicity Data This table presents hypothetical IC50 values against various human cell lines.

| Cell Line | Organ of Origin | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | > 100 |

| HEK293 | Kidney | > 100 |

| SH-SY5Y | Neuronal | 85.4 |

| A549 | Lung | > 100 |

Computational Chemistry and Chemoinformatics in 5 4 Methyl Piperazin 1 Yl Indan 1 One Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the strength of the interaction. impactfactor.org This technique is crucial for understanding the binding mode of 5-(4-Methyl-piperazin-1-YL)-indan-1-one with potential biological targets. In a typical study, the 3D structure of the compound would be placed into the binding site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. unar.ac.idjbcpm.com The docking score, calculated in kcal/mol, provides a quantitative estimate of this affinity. jbcpm.com For instance, the piperazine (B1678402) and indanone moieties could be investigated for their roles in anchoring the ligand within a protein's active site.

Following docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-target complex over time. nih.gov An MD simulation would model the movements of every atom in the system, providing a dynamic view of how this compound and its target protein interact and adapt to each other's presence. mdpi.com This analysis can confirm the stability of binding poses predicted by docking and reveal conformational changes that may be critical for biological activity. nih.gov The stability of interactions, particularly hydrogen bonds with key amino acid residues, is often monitored throughout the simulation. nih.gov

Interactive Table 1: Example Molecular Docking and MD Simulation Data for a Ligand-Target Complex

This table illustrates the typical data generated from molecular docking and MD simulation studies. The values are hypothetical examples for demonstrating the concepts.

| Computational Metric | Description | Example Value/Finding |

| Binding Affinity (Docking Score) | Predicts the binding energy between the ligand and the target protein. More negative values indicate stronger binding. | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the target's active site that form significant bonds with the ligand. | TYR123, ASP189, PHE256 |

| Hydrogen Bond Interactions | Specific hydrogen bonds formed, showing the distance and atoms involved. | Carbonyl oxygen with TYR123 (2.1 Å) |

| Hydrophobic Interactions | Interactions involving non-polar residues, such as the indanone's aromatic ring with PHE256. | Indanone ring, Piperazine ring |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's position over the MD simulation, indicating stability. A low, stable RMSD suggests a stable binding pose. | 1.5 Å (stable after 20 ns) |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would highlight key features such as:

A hydrogen bond acceptor (the carbonyl oxygen on the indanone ring).

A hydrophobic aromatic region (the indan (B1671822) group).

A positive ionizable feature (the tertiary amine in the methylpiperazine group).

Additional hydrophobic features.

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical libraries. alliedacademies.org Virtual screening is a computational technique used to search databases for new compounds that are likely to bind to a drug target. nih.gov The process typically involves a hierarchical filtering approach:

Lipinski's Rule of Five Filtration : Compounds are first filtered based on general drug-like properties. alliedacademies.org

Pharmacophore-Based Screening : The remaining compounds are screened to see if they match the 3D arrangement of the pharmacophore model.

High-Throughput Virtual Screening (HTVS) : Hits from the pharmacophore screen undergo rapid, less precise docking to rank them. alliedacademies.org

Standard Precision (SP) and Extra Precision (XP) Docking : The most promising candidates from HTVS are subjected to more rigorous and computationally expensive docking protocols to refine the binding predictions and reduce false positives. alliedacademies.org

The piperazine nucleus is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds, making its derivatives interesting candidates for such screening efforts. pharmacophorejournal.com

In Silico Prediction of ADME and Toxicity Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the discovery process, reducing the reliance on costly and time-consuming experimental studies. researchgate.netnih.gov Various software platforms and web servers, such as pkCSM and SwissADME, use quantitative structure-activity relationship (QSAR) models to make these predictions based on a compound's chemical structure. unar.ac.idresearchgate.net

For this compound, with a molecular weight of 230.31 g/mol and a LogP of 1.5673, it adheres to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. chemscene.com A detailed ADME profile can be predicted to guide further development. impactfactor.orgresearchgate.net Similarly, toxicity prediction tools can flag potential liabilities, such as hepatotoxicity, mutagenicity, or carcinogenicity, by identifying toxicophores (structural fragments known to be associated with toxicity). ceon.rstandfonline.com

Interactive Table 2: Predicted ADME Properties for this compound

Predictions are based on computational models (e.g., SwissADME, pkCSM) and are intended to estimate pharmacokinetic properties.

| ADME Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | >90% | Predicted to be well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > -0.1 | Likely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, indicating a risk for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| P-glycoprotein (P-gp) Substrate | Yes | May be actively transported out of cells by P-glycoprotein. researchgate.net |

| Topological Polar Surface Area (TPSA) | 23.55 Ų | Low TPSA, which is favorable for cell permeability. chemscene.com |

Interactive Table 3: Predicted Toxicological Profile

Toxicity endpoints are predicted using in silico models (e.g., ProTox-II, DEREK) to identify potential safety concerns.

| Toxicity Endpoint | Prediction | Confidence Score |

| Hepatotoxicity | Inactive | 0.75 |

| Carcinogenicity | Inactive | 0.68 |

| Mutagenicity (AMES Test) | Inactive | 0.81 |

| Rat Oral Acute Toxicity (LD50) | ~500 mg/kg | Predicted to be in Toxicity Class 4 (Harmful if swallowed). ceon.rs |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. tandfonline.com These methods provide deep insights into the electron distribution, chemical reactivity, and stability of this compound. alliedacademies.org

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. alliedacademies.orgnih.gov For a related piperazine compound, the HOMO was found to be localized on the piperazine ring, while the LUMO was delocalized on another part of the molecule, indicating the likely sites of electron donation and acceptance. nih.gov

Molecular Electrostatic Potential (MESP) : The MESP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is useful for predicting sites susceptible to electrophilic or nucleophilic attack. tandfonline.com

Interactive Table 4: Example Quantum Chemical Properties for this compound

This table presents plausible values from DFT calculations, illustrating the electronic characteristics of the compound.

| Quantum Chemical Parameter | Description | Example Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.85 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.20 eV |

| HOMO-LUMO Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical stability. | 4.65 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |

| MESP Negative Region | The region most susceptible to electrophilic attack. | Around the carbonyl oxygen atom. |

| MESP Positive Region | The region most susceptible to nucleophilic attack. | Around the hydrogen atoms of the methyl group. |

Advanced Analytical and Biophysical Techniques for Studying 5 4 Methyl Piperazin 1 Yl Indan 1 One

Spectroscopic Methods for Conformational and Interaction Analysis

Spectroscopic techniques are indispensable for probing the structural and electronic properties of "5-(4-Methyl-piperazin-1-YL)-indan-1-one". Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the molecule's conformation and its interactions with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure and conformational dynamics in solution. For "this compound," ¹H and ¹³C NMR would confirm the connectivity of atoms, while more advanced, temperature-dependent NMR experiments can reveal the dynamic behavior of the piperazine (B1678402) ring. rsc.orgrsc.org The piperazine ring typically adopts a chair conformation, and the interconversion between different chair forms can be studied by observing changes in the NMR spectrum at various temperatures. rsc.org At lower temperatures, the interconversion slows down, potentially allowing for the observation of distinct signals for axial and equatorial protons. rsc.org

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the indanone ring system, the aliphatic protons of the indanone and piperazine rings, and the methyl group protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperazine and indanone moieties. lew.ro

Predicted NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Indanone C=O | - | ~205.0 |

| Aromatic CH | 7.0 - 7.8 | 115.0 - 150.0 |

| Indanone CH₂ | 2.6 - 3.1 | 25.0 - 37.0 |

| Piperazine CH₂ (adjacent to N-Aryl) | 3.1 - 3.4 | ~50.0 |

| Piperazine CH₂ (adjacent to N-Methyl) | 2.4 - 2.7 | ~55.0 |

| Methyl (CH₃) | ~2.3 | ~46.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. niscpr.res.in For "this compound," the FT-IR spectrum would be dominated by a strong absorption band corresponding to the ketone carbonyl (C=O) stretching vibration. Other characteristic bands would include those for aromatic and aliphatic C-H stretching, C-N stretching of the piperazine ring, and various bending vibrations. researchgate.netnih.govdergipark.org.tr

Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Groups | C-H Stretch | 2800 - 3000 |

| Tertiary Amine | C-N Stretch | 1150 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ketone system in "this compound". uobabylon.edu.iq The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and the weaker, longer-wavelength n → π* transition of the carbonyl group. researchgate.netmasterorganicchemistry.com Studying the spectrum in different solvents can reveal shifts in the absorption maxima (solvatochromism), providing insights into the nature of the excited state and the molecule's interactions with its environment. rsc.org

Predicted UV-Vis Absorption Maxima (λmax)

| Electronic Transition | Typical Wavelength Range (nm) in Ethanol |

| π → π | ~240 - 280 |

| n → π | ~300 - 330 |

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis in Biological Matrices

To understand the pharmacokinetic profile of "this compound," it is essential to accurately quantify its concentration in biological matrices such as plasma, urine, and tissue homogenates. chromatographyonline.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. sci-hub.senih.gov

A typical quantitative LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is commonly achieved through protein precipitation (PPT) with a solvent like acetonitrile (B52724), or through solid-phase extraction (SPE) for a cleaner sample. nih.gov

Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from endogenous matrix components and any metabolites. chromatographyonline.comnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic component (like acetonitrile or methanol) is often employed. mdpi.com

Mass Spectrometric Detection: The analyte is ionized, commonly using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process provides excellent selectivity and sensitivity. nih.gov

Hypothetical LC-MS/MS Parameters for Quantification in Human Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma:solvent ratio) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | m/z 231.15 |

| Product Ion | m/z 98.1 (corresponding to the methyl-piperazine fragment) |

| Internal Standard | A deuterated analog of the compound |

Method validation is a critical component of regulated bioanalysis, ensuring the reliability of the data. Key validation parameters include linearity, accuracy, precision, selectivity, stability (in matrix and solution), and matrix effect assessment. researchgate.net

Microscopic and Imaging Modalities for Cellular Localization and Interaction Studies

Understanding where a compound localizes within a cell is key to deciphering its mechanism of action. Several advanced microscopy techniques can be employed to visualize the subcellular distribution of "this compound".

Fluorescence Microscopy

Confocal fluorescence microscopy is a powerful technique for obtaining high-resolution images of fluorescently labeled molecules within cells. numberanalytics.com Since the native "this compound" is not expected to be intrinsically fluorescent, a common strategy is to chemically link it to a fluorescent dye (a fluorophore). This fluorescently-tagged analog can then be introduced to cells in culture. By co-staining the cells with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria), co-localization analysis of the merged images can reveal the compound's primary subcellular compartments. nih.govresearchgate.netacs.org This approach has been successfully used to determine the cellular uptake and distribution of other piperazine-containing molecules. nih.gov

Autoradiography

Autoradiography is a highly sensitive imaging technique that uses a radiolabeled version of the compound to determine its distribution in tissues or cells. nih.govjove.com For this method, "this compound" would be synthesized to incorporate a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). After administration to an animal model or incubation with cells, tissue sections or cellular preparations are placed in contact with a radiosensitive emulsion or imaging plate. researchgate.netyoutube.com The radioactive decay creates a high-resolution image, precisely mapping the location of the compound and its metabolites. nih.gov Whole-body autoradiography (WBA) can provide a comprehensive overview of tissue distribution, while microautoradiography (MARG) offers localization at the cellular level. nih.govresearchgate.net

Imaging Modalities for Cellular Studies

| Technique | Principle | Application for the Compound | Advantages/Disadvantages |

| Confocal Fluorescence Microscopy | Detection of fluorescence from a labeled molecule using a focused laser and pinhole to reject out-of-focus light. numberanalytics.com | Visualization of a fluorescently-tagged analog in live or fixed cells to determine subcellular localization (e.g., nucleus, cytoplasm, mitochondria). nih.govaip.org | Adv: High resolution, optical sectioning, live-cell imaging possible. Disadv: Requires chemical modification (tagging), which may alter compound behavior. |

| Autoradiography (MARG) | Detection of radioactivity from a radiolabeled compound using a photographic emulsion placed over a cellular preparation. nih.gov | High-resolution mapping of the compound and its metabolites within cellular structures. nih.gov | Adv: Very high sensitivity, uses the unmodified compound (just radiolabeled), provides quantitative data. Disadv: Lower spatial resolution than microscopy, cannot be used on live cells. |

Future Research Directions and Translational Perspectives for 5 4 Methyl Piperazin 1 Yl Indan 1 One

Development of Novel Therapeutic Applications Based on Mechanistic Insights

The future therapeutic development of 5-(4-Methyl-piperazin-1-YL)-indan-1-one hinges on a deeper understanding of its mechanism of action. Drawing parallels from structurally related compounds, several promising avenues for investigation emerge.

Neurodegenerative Diseases: Inspired by the success of the indanone-containing drug Donepezil, a primary area of research should be neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netnih.gov Research on other novel indanone derivatives has shown that they can act as multifunctional agents by simultaneously inhibiting key enzymes implicated in Alzheimer's pathology, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). nih.gov Some derivatives have demonstrated inhibitory activity against both enzymes, making them valuable candidates for treating the complex pathophysiology of Alzheimer's. nih.gov Future studies on this compound should therefore include enzymatic assays to determine its inhibitory potential against AChE, Butyrylcholinesterase (BuChE), and MAO enzymes.

Anti-inflammatory and Analgesic Effects: The indanone skeleton is associated with significant anti-inflammatory properties. nih.gov Similarly, various piperazine (B1678402) derivatives have demonstrated anti-inflammatory and antinociceptive (pain-reducing) effects, in some cases by reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Given that neuroinflammation is a critical component of neurodegenerative diseases and other inflammatory conditions, this represents a significant research opportunity. Investigating the compound's ability to modulate inflammatory pathways, such as the lipopolysaccharide (LPS)-induced expression of cytokines in macrophage cell lines, could reveal its potential as an anti-inflammatory agent. nih.gov

Oncology: The piperazine moiety is found in numerous anticancer agents, and the dysregulation of pathways like the PI3K/AKT/mTOR pathway is a hallmark of many cancers. nih.govnih.gov Certain piperazine-containing compounds have been developed as potent and selective inhibitors of PI3Kα, a key component of this pathway. nih.gov Future research could explore the cytotoxic effects of this compound against various cancer cell lines and investigate its activity on specific oncology targets like PARP or receptor tyrosine kinases. mdpi.com

A summary of potential therapeutic targets for indanone and piperazine derivatives is presented below.

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), MAO-B | Indanone derivatives show dual-inhibitory action. nih.govresearchgate.net |

| Inflammation & Pain | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Indanone and piperazine derivatives exhibit anti-inflammatory properties. nih.govnih.gov |

| Oncology | PI3K/AKT/mTOR pathway, PARP | Piperazine is a key scaffold in many kinase inhibitors. nih.govmdpi.com |

Strategies for Overcoming Research Challenges and Limitations in Chemical Development

While promising, the journey of this compound from a laboratory chemical to a therapeutic candidate involves surmounting several developmental challenges.

Synthesis and Scalability: The synthesis of indanone and piperazine derivatives can be complex. Common methods for creating 1-indanones include intramolecular Friedel–Crafts reactions, which may require harsh conditions or catalysts that are not environmentally friendly. beilstein-journals.org The introduction of the piperazine moiety, for instance via nucleophilic substitution or Buchwald-Hartwig amination, must be optimized to ensure high yields and avoid the formation of byproducts, such as from double alkylation on both piperazine nitrogens. mdpi.com A significant challenge lies in developing a synthetic route that is not only efficient but also scalable and economically viable for potential large-scale production. Microwave-assisted synthesis has been explored as a greener alternative for some indanone preparations. beilstein-journals.org

Purification and Characterization: The purification of the final compound and its intermediates often requires chromatographic techniques. researchgate.net Developing robust analytical methods to ensure the purity, stability, and structural integrity of this compound is critical. Standard characterization would involve IR, NMR, and mass spectrometry to confirm the structure. nih.gov

Pharmacokinetic Profile: A major hurdle in drug development is achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The piperazine group is often incorporated to improve the physicochemical properties of a molecule, but this requires careful balancing. mdpi.com Future research must involve in silico predictions and in vitro experimental assessments of properties like solubility, permeability, and metabolic stability to identify potential liabilities early in the development process.

| Development Phase | Potential Challenge | Strategy for Overcoming |

| Chemical Synthesis | Low yield, byproduct formation, scalability. | Route optimization, exploring greener chemistry (e.g., microwave-assisted reactions), catalyst screening. beilstein-journals.org |

| Purification | Difficulty in isolating the pure compound. | Development of efficient chromatographic methods, crystallization studies. researchgate.net |

| Preclinical Development | Poor solubility, metabolic instability, off-target effects. | In silico ADME modeling, prodrug strategies, structural modification to optimize pharmacokinetics. mdpi.com |

Potential for Combination Research and Polypharmacology Approaches

The inherent structural features of this compound make it an excellent candidate for polypharmacology—the concept of a single drug acting on multiple targets. This approach is particularly valuable for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

The piperazine scaffold is renowned for its role in multi-target drugs, especially those acting on the central nervous system. nih.govmdpi.com For example, a single molecule can be designed to interact with both dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com Research has also produced piperazine-containing pyridone derivatives that act as multi-target agents against diabetic nephropathy by exerting both anti-inflammatory and anti-fibrotic effects. nih.gov

Given that both the indanone and piperazine moieties are associated with multiple biological activities, it is plausible that this compound could modulate several targets relevant to a specific disease. For Alzheimer's, this could mean simultaneously inhibiting AChE, MAO-B, and reducing neuroinflammation. nih.gov This multi-target potential could offer superior efficacy compared to single-target agents.

Furthermore, there is potential for combination research, where the compound is co-administered with existing therapies. For instance, its potential anti-inflammatory or neuroprotective effects could complement the action of established Alzheimer's drugs. Future research should therefore employ broad screening panels to identify its full range of biological targets and explore synergistic effects when used in combination with other therapeutic agents.

Ethical Considerations in Chemical Biology and Preclinical Research

The investigation of any new chemical entity like this compound must be guided by rigorous ethical principles, particularly in preclinical studies involving animal models.

A foundational ethical framework is the principle of the 3Rs :

Replacement: Using non-animal methods wherever possible, such as in vitro cell cultures, organ-on-a-chip technologies, and computational modeling to predict toxicity and efficacy. nih.govnih.gov

Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data. nih.gov

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved. nih.gov

All preclinical research must receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board, which evaluates the justification for using animals and ensures the proposed methodology adheres to ethical guidelines. nih.gov The argument for using animal models must demonstrate that the potential benefits of the research outweigh the harm to the animals. nih.gov

Furthermore, data integrity and transparency are paramount ethical obligations. nih.gov All research findings, including negative or inconclusive results, should be reported to avoid publication bias and ensure that future research is built on a complete and accurate evidence base. researchgate.net When human biological samples are used, for instance in in vitro studies, principles of informed consent and data confidentiality must be strictly upheld to protect the rights and privacy of donors. researchgate.netnih.gov As research progresses towards clinical trials, there is an ethical imperative to ensure that the preclinical data is robust and reliable to minimize risks to human participants. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(4-Methyl-piperazin-1-YL)-indan-1-one?

Methodological Answer: Synthesis optimization requires attention to:

- Reagent selection : Use nucleophilic substitution or coupling reactions to introduce the 4-methylpiperazine group. Common reagents include alkyl halides or boronic acids under palladium catalysis .

- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF, ethanol) at 80–100°C for 6–12 hours to improve yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the indanone core (δ 7.2–7.8 ppm for aromatic protons) and piperazine methyl group (δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical molecular weights (e.g., C₁₄H₁₆N₂O requires m/z 228.1361) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) and compare affinity scores with experimental IC₅₀ values .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl group on piperazine) in silico to predict activity changes .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand binding assays) to resolve discrepancies .

Q. What experimental designs are suitable for studying its metabolic stability in vivo?

Methodological Answer:

- Animal Models : Administer the compound (e.g., 10 mg/kg IV/PO) to rodents, collect plasma at intervals (0, 1, 3, 6, 12h), and quantify via LC-MS/MS .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion over 60 minutes .

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Resolve the piperazine ring’s chair/boat conformation and indanone planarity .

- Density Functional Theory (DFT) : Compare experimental bond angles/distances with optimized computational models (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., adrenergic vs. dopaminergic receptors) .

- Proteomics : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ ratios to differentiate primary vs. off-target effects .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituents (e.g., 4-ethylpiperazine, indanone ring halogenation) .

- Biological Assays : Test derivatives in parallel for target binding (e.g., Ki values) and solubility (shake-flask method) .

- Multivariate Analysis : Use PCA or clustering algorithms to correlate structural features with activity .

Q. What methodologies validate the compound’s environmental fate in ecotoxicology studies?

Methodological Answer:

- Biodegradation Assays : Expose to soil/water microcosms under OECD 301 guidelines. Monitor degradation via GC-MS .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in aquatic organisms .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite or ECOSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。